1-Chloro-4-(1-chlorobutan-2-yl)benzene is an organic compound classified as an aromatic hydrocarbon. It features a benzene ring with a chlorine atom and a 1-chlorobutan-2-yl substituent. This compound is of interest in various fields, including organic chemistry and pharmaceuticals, due to its unique structural properties and potential applications.
The compound's Chemical Abstracts Service (CAS) number is 88466-24-4, which allows for its identification in chemical databases. It can be synthesized through several methods, primarily involving alkylation reactions.
1-Chloro-4-(1-chlorobutan-2-yl)benzene is categorized as:
The synthesis of 1-chloro-4-(1-chlorobutan-2-yl)benzene typically involves the following methods:
The reaction typically requires:
The molecular formula for 1-chloro-4-(1-chlorobutan-2-yl)benzene is C10H12Cl2. The structure can be represented by the following data:
Property | Data |
---|---|
CAS Number | 88466-24-4 |
Molecular Formula | C10H12Cl2 |
Molecular Weight | 203.10 g/mol |
IUPAC Name | 1-chloro-4-(1-chlorobutan-2-yl)benzene |
InChI Key | BFPCTJPOCPSUNE-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C1=CC=C(C=C1)Cl)Cl |
The compound exhibits specific characteristics due to its chlorinated structure, influencing both its physical and chemical properties.
1-Chloro-4-(1-chlorobutan-2-yl)benzene can participate in several chemical reactions:
The choice of reaction conditions (solvents, temperature, catalysts) significantly affects the outcome and yield of these reactions.
The mechanism of action for 1-chloro-4-(1-chlorobutan-2-yl)benzene involves its interaction with biological targets through various pathways:
The physical properties of 1-chloro-4-(1-chlorobutan-2-yl)benzene include:
Key chem
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3